![molecular formula C13H14N2O4 B180955 Diethylimidazo[1,2-a]pyridin-2,8-dicarboxylat CAS No. 133426-99-0](/img/structure/B180955.png)

Diethylimidazo[1,2-a]pyridin-2,8-dicarboxylat

Übersicht

Beschreibung

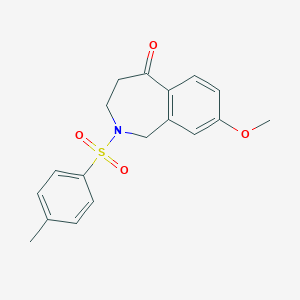

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate is a chemical compound with the molecular formula C13H14N2O4 . Imidazopyridine, the core structure of this compound, is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate is not mentioned in the available resources.Molecular Structure Analysis

The molecular structure of Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate consists of a fused bicyclic 5–6 heterocycle, which is a common structure in medicinal chemistry . The exact structural details specific to Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate are not provided in the available resources.Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used as inhibitors of ABCB1 and ABCG2 , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridines have been used as covalent inhibitors in cancer treatment . They interact with their targets and cause changes that can lead to the death of cancer cells .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the development of novel KRAS G12C inhibitors . The KRAS G12C mutation is common in many cancers, and inhibiting this mutation can disrupt the biochemical pathways that cancer cells use to grow and divide .

Pharmacokinetics

Other imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Other imidazo[1,2-a]pyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation .

Action Environment

The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the action of Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate may be influenced by environmental factors such as the presence of transition metals and light.

Vorteile Und Einschränkungen Für Laborexperimente

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. It is also a relatively stable compound, and it is relatively non-toxic. However, Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate can be difficult to handle due to its low boiling point and its tendency to form polymers. In addition, Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate can be difficult to purify due to its tendency to form adducts with other compounds.

Zukünftige Richtungen

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate has a number of potential applications in the laboratory and in industry. One potential application is in the synthesis of pharmaceuticals, as Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate has been shown to be an effective catalyst for a variety of reactions. Another potential application is in the synthesis of polymers, as Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate has been shown to be an effective catalyst for the formation of polymers. In addition, Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate has potential applications in the study of enzyme kinetics and protein-protein interactions, and it may be useful in the development of novel drugs. Finally, Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate may have potential applications in the field of materials science, as it has been shown to be an effective catalyst for the formation of metal-organic frameworks.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Imidazo[1,2-a]pyridin-Derivate werden aufgrund ihrer breiten Palette an Anwendungen in der medizinischen Chemie als "Arzneimittelvorurteil"-Gerüst erkannt. Sie haben eine starke Aktivität gegen ein Spektrum von infektiösen Erregern gezeigt und wurden auf ihre Antikrebs-Eigenschaften untersucht .

Materialwissenschaft

Diese Verbindungen sind auch in der Materialwissenschaft nützlich, da ihr struktureller Charakter Innovationen in verschiedenen technologischen Anwendungen ermöglicht .

Optoelektronische Geräte

Die strukturellen Eigenschaften von Imidazo[1,2-a]pyridin-Derivaten machen sie für den Einsatz in optoelektronischen Geräten geeignet und tragen zu Fortschritten in diesem Bereich bei .

Sensoren

Ihre einzigartigen lumineszierenden Eigenschaften wurden bei der Entwicklung von Sensoren eingesetzt, die verschiedene Arten von Detektions- und Messaufgaben unterstützen .

Konfokale Mikroskopie und Bildgebung

Als Emitter für die konfokale Mikroskopie und Bildgebung tragen diese Verbindungen dazu bei, die Qualität und Präzision der in der wissenschaftlichen Forschung eingesetzten bildgebenden Verfahren zu verbessern .

Krebsmedikamente

Es wurden Untersuchungen zur Wirksamkeit von Imidazo[1,2-a]pyridin-Derivaten als Krebsmedikamente durchgeführt, um ihr Potenzial in der Krebsbehandlung zu erforschen .

Eigenschaften

IUPAC Name |

diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-7-15-8-10(14-11(9)15)13(17)19-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILHKIXKQILPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN2C1=NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901219736 | |

| Record name | 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133426-99-0 | |

| Record name | 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133426-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one](/img/structure/B180875.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)

![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)

![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)

![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)